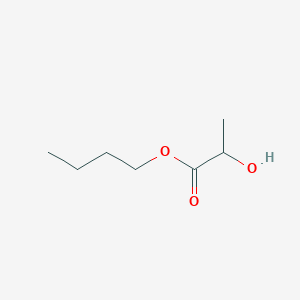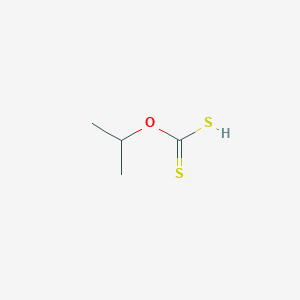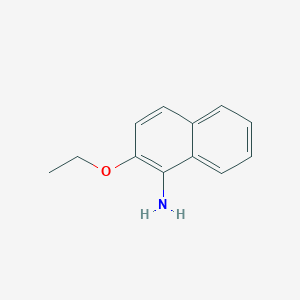
Trimethylgermanium bromide
Descripción general
Descripción
Trimethylgermanium bromide, also known as this compound, is an organogermanium compound with the chemical formula C₃H₉BrGe. It is a colorless liquid that is sensitive to moisture and light. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions .
Mecanismo De Acción
Target of Action
The primary targets of Trimethylgermanium bromide are α,β-unsaturated esters . It acts as a reagent for the formation of dienolates of these esters .
Mode of Action
This compound interacts with α,β-unsaturated esters to form dienolates . It is also useful for methylenecyclopentane annulation reactions .
Biochemical Pathways
It is known to be involved in the formation of dienolates of α,β-unsaturated esters and methylenecyclopentane annulation reactions .
Result of Action
The result of this compound’s action is the formation of dienolates of α,β-unsaturated esters and methylenecyclopentane annulation reactions . These reactions are useful in various chemical synthesis processes.
Análisis Bioquímico
Biochemical Properties
It is known to be a reagent for the formation of dienolates of α,β-unsaturated esters This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions
Cellular Effects
Given its role in the formation of dienolates of α,β-unsaturated esters , it may influence cell function by participating in these biochemical reactions
Molecular Mechanism
It is known to participate in the formation of dienolates of α,β-unsaturated esters , which suggests it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression related to these reactions
Métodos De Preparación
Trimethylgermanium bromide is typically synthesized by reacting germanium bromide with trimethyl lithium. This reaction is carried out under controlled conditions to ensure the purity and yield of the product . Another method involves the reaction of tetramethylgermane with isopropyl bromide, which provides a convenient route to obtain bromotrimethylgermane with a high yield of 92% .
Análisis De Reacciones Químicas
Trimethylgermanium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving bromotrimethylgermane are less common, it can be involved in redox processes depending on the reaction conditions.
Formation of Dienolates: It is used as a reagent for the formation of dienolates of α,β-unsaturated esters.
Common reagents used in these reactions include nucleophiles like alkoxides and amines. The major products formed depend on the specific nucleophile and reaction conditions employed.
Aplicaciones Científicas De Investigación
Trimethylgermanium bromide has a wide range of applications in scientific research:
Biology and Medicine: It has applications in the preparation of certain anti-cancer drugs.
Comparación Con Compuestos Similares
Trimethylgermanium bromide can be compared with other similar compounds such as:
Trimethylgermanium chloride: Similar in structure but with a chlorine atom instead of bromine.
Tetramethylgermane: Contains four methyl groups attached to germanium.
Trimethylgermanium hydride: Contains a hydrogen atom instead of bromine.
What sets bromotrimethylgermane apart is its specific reactivity and applications in organic synthesis, making it a valuable reagent in various chemical processes .
Propiedades
IUPAC Name |
bromo(trimethyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BrGe/c1-5(2,3)4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFCXPWEKRAKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrGe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147656 | |
| Record name | Bromotrimethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-37-1 | |
| Record name | Germane, bromotrimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromotrimethylgermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromotrimethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromotrimethylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Bromotrimethylgermane?
A: Bromotrimethylgermane, also represented as (CH3)3GeBr, has a molecular formula of C3H9BrGe []. While the exact molecular weight is not explicitly mentioned in the provided abstracts, it can be calculated as approximately 197.64 g/mol based on the atomic weights of its constituent elements.
Q2: How was Bromotrimethylgermane studied using computational chemistry?
A: Researchers utilized hybrid density functional theory calculations (B3LYP) with various basis sets to predict the vibrational spectrum of Bromotrimethylgermane []. This approach allowed them to obtain theoretical vibrational frequencies, which were then refined using scaling methods like Pulay's scaled quantum mechanical (SQM) and the wavenumber-linear scaling (WLS) techniques. These refined calculations helped achieve a more accurate force field for the molecule, ultimately aiding in the assignment of its vibrational modes.
Q3: What spectroscopic techniques were employed to study Bromotrimethylgermane?
A: The research employed both infrared (IR) and Raman spectroscopy to investigate the vibrational characteristics of Bromotrimethylgermane []. To enhance spectral resolution, particularly for previously unobserved modes, the researchers combined low-temperature infrared measurements with Fourier self-deconvolution (FSD) applied to the Raman spectrum. This approach provided a more detailed analysis of the molecule's vibrational behavior.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(5R,8S,9S,10S,13R,14S,16R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89743.png)






